molecular formula C8H10ClFN2 B12434583 (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine

(1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine

Cat. No.: B12434583
M. Wt: 188.63 g/mol
InChI Key: DTTZENZOVGRQHA-UHFFFAOYSA-N
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Description

(1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine: is an organic compound with the molecular formula C8H10ClFN2. It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to an ethyl chain, which is further connected to a chlorofluorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine typically involves the reaction of 3-chloro-4-fluoroacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides or nitroso compounds, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: It can be used to design molecules that interact with specific biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It may be used in the development of drugs for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Mechanism of Action

The mechanism of action of (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylhydrazine hydrochloride
  • (E)-N′-(1-(3-chloro-4-fluorophenyl)ethylidene)-4-hydroxy-tetrahydrofuran

Comparison: Compared to similar compounds, (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)ethylhydrazine

InChI

InChI=1S/C8H10ClFN2/c1-5(12-11)6-2-3-8(10)7(9)4-6/h2-5,12H,11H2,1H3

InChI Key

DTTZENZOVGRQHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)NN

Origin of Product

United States

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